2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone
Description
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 5 and a thioether linkage to an ethanone moiety. The ethanone is further functionalized with a benzo[d][1,3]dioxol-5-yl (piperonyl) group, a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry . The compound’s structure combines hydrogen-bonding capabilities (via the amino group), hydrophobic interactions (via the dioxolane ring), and conformational flexibility, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,3-benzodioxol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c12-10-13-11(15-14-10)19-4-7(16)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXRECRWSIRTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-(Benzo[d]dioxol-5-yl)Ethanone
The α-bromination of ketones is a well-established method for introducing leaving groups. For this substrate, bromination is achieved using hydrobromic acid (HBr) in acetic acid under reflux conditions.
Procedure :
- Dissolve 1-(benzo[d]dioxol-5-yl)ethanone (10 mmol) in glacial acetic acid (20 mL).
- Add 48% HBr (15 mmol) dropwise at 0°C.
- Reflux the mixture at 110°C for 6–8 hours.
- Quench with ice water and extract with dichloromethane.
- Purify via recrystallization from ethanol to yield 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone as white crystals (Yield: 73–78%).
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 98–100°C |
| Molecular Formula | C₉H₇BrO₃ |
| IR (KBr) | 1715 cm⁻¹ (C=O stretch) |
Synthesis of 5-Amino-1H-1,2,4-Triazole-3-Thiol
Cyclization of Thiocarbohydrazide Derivatives
The triazolethiol core is synthesized via cyclization of thiocarbohydrazide precursors, as detailed in Scheme 1 of:
Procedure :
- React thiocarbohydrazide (5 mmol) with D-galactono-1,4-lactone (5 mmol) in pyridine/water (20:2 mL) under reflux for 6 hours.
- Isolate the intermediate hydrazide-carbothioamide via solvent evaporation.
- Treat with carbon disulfide (CS₂) in alkaline media (KOH/EtOH) to form oxadiazole-2-thione.
- Reflux with hydrazine hydrate (80% v/v) to yield 4-amino-5-substituted-1,2,4-triazole-3-thione (Yield: 52–88%).
Optimization Notes :
- Basic conditions (pH 10–12) are critical for efficient cyclization.
- Ethanol is preferred over DMF due to reduced side-product formation.
Thioether Coupling via Nucleophilic Substitution
The final step involves the reaction of 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone with 5-amino-1H-1,2,4-triazole-3-thiol under basic conditions:
Procedure :
- Dissolve 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone (5 mmol) and triazolethiol (5.5 mmol) in anhydrous DMF.
- Add potassium carbonate (10 mmol) and stir at 60°C under nitrogen for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
- Isolate the product as a pale-yellow solid (Yield: 65–70%).
Mechanistic Insight :
The thiolate ion (generated in situ by deprotonation) attacks the electrophilic α-carbon of the bromoethanone, displacing bromide and forming the thioether linkage. Steric hindrance from the benzo[d]dioxole group necessitates prolonged reaction times.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines bromination and coupling in a single vessel:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Characterization and Analytical Data
The final product is characterized via spectroscopic and chromatographic methods:
NMR (DMSO-d₆) :
- ¹H NMR : δ 6.92 (s, 1H, triazole-H), 6.85–6.79 (m, 3H, dioxole-H), 5.21 (s, 2H, NH₂), 4.32 (s, 2H, SCH₂).
- ¹³C NMR : δ 190.2 (C=O), 148.1 (triazole-C), 121.9–108.4 (dioxole-C).
HPLC : Purity >98% (C18 column, MeOH/H₂O 70:30).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Substitution | 65–70 | 12 | High purity | Long reaction time |
| One-Pot Tandem | 58–62 | 24 | Simplified workflow | Lower yield |
| Microwave-Assisted | 68 | 0.3 | Rapid completion | Specialized equipment required |
Challenges and Optimization Strategies
- Thiol Oxidation : Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) minimizes disulfide formation.
- Solvent Selection : DMF outperforms THF in solubility but requires careful drying to prevent hydrolysis.
- Scale-Up Considerations : Batch processes >5 mmol show yield drops of 8–10% due to inefficient mixing.
Chemical Reactions Analysis
Reactivity of the 5-Amino-1,2,4-Triazole Moiety
The 5-amino group on the triazole ring enables nucleophilic reactions, while the triazole itself participates in cycloadditions and coordination chemistry:
Acylation and Alkylation Reactions
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The amino group (-NH₂) undergoes acylation with acyl chlorides or anhydrides to form amides. For example, reaction with acetic anhydride yields N-acetyl derivatives .
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Alkylation with alkyl halides (e.g., methyl iodide) produces N-alkylated triazoles , enhancing lipophilicity for biological applications .
Cycloaddition and Coordination
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The triazole ring participates in Huisgen 1,3-dipolar cycloadditions with alkynes, forming stable 1,2,3-triazole hybrids .
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The nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes with potential catalytic or antimicrobial properties.
Thioether Linkage Reactivity
The thioether (-S-) group exhibits oxidation and nucleophilic substitution tendencies:
Oxidation to Sulfoxide/Sulfone
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Treatment with oxidizing agents like H₂O₂ or mCPBA converts the thioether to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties and bioactivity.
Nucleophilic Substitution
-
The sulfur atom can undergo nucleophilic displacement with strong bases (e.g., NaOH) or amines, yielding thiols or disulfides .
Ethanone Group Reactions
The ketone group participates in condensation and reduction reactions:
Condensation with Hydrazines
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Reaction with hydrazines forms hydrazones , which are precursors for heterocyclic systems (e.g., pyrazoles) .
Reduction to Alcohol
-
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, modifying polarity and solubility.
Benzo[d] Dioxole Ring Stability
The benzo[d] dioxole moiety is relatively inert under mild conditions but undergoes electrophilic substitution under strong acidic or nitrating agents:
Nitration and Halogenation
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Nitration (HNO₃/H₂SO₄) introduces nitro groups at the 5-position of the dioxole ring.
-
Halogenation (e.g., Cl₂/FeCl₃) adds halogens to the aromatic system, enhancing electronic diversity.
Comparative Reaction Pathways
The table below summarizes reaction outcomes for structurally related compounds:
Mechanistic Insights
-
Acylation Mechanism : The amino group attacks the electrophilic carbonyl carbon of acetic anhydride, followed by proton transfer and elimination of acetate .
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Thioether Oxidation : Proceeds via a two-step radical mechanism, with intermediate sulfoxide formation.
-
Hydrazone Formation : Involves nucleophilic attack by hydrazine on the ketone, forming a tetrahedral intermediate that dehydrates to the hydrazone .
Scientific Research Applications
Research indicates that compounds containing 1,2,4-triazole rings exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Properties : Triazoles have been widely studied for their antifungal and antibacterial activities. The incorporation of the benzo[d][1,3]dioxole moiety may enhance these effects by improving solubility and bioavailability.
- Anticancer Activity : Some derivatives of triazoles have shown promise in cancer treatment by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The structural features of this compound may contribute to anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the applications and effects of similar compounds:
- Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited significant antifungal activity against various strains of fungi. This suggests that 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone could serve as a lead compound for developing new antifungal agents .
- Cancer Research : Research into related triazole compounds has shown promising results in inhibiting cancer cell lines. For instance, compounds with similar structures were found to induce apoptosis in breast cancer cells through mitochondrial pathways .
- Inflammation Models : Experimental models have indicated that triazole-containing compounds can reduce inflammation markers in vivo. This positions them as potential therapeutic agents for diseases such as rheumatoid arthritis and other inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the benzodioxole moiety can engage in π-π interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, physicochemical properties, and reported bioactivities of the target compound with structurally related analogs:
Key Structural and Functional Insights:
Triazole vs. Pyrazoline derivatives (e.g., D03) exhibit MAO-B inhibition, suggesting the triazole analog could target similar neurological pathways . Compared to dihydrotriazole derivatives (e.g., ), the fully aromatic triazole in the target compound may enhance π-π stacking interactions in enzyme binding pockets .
Substituent Effects: The benzo[d][1,3]dioxol-5-yl group is a common feature in compounds with improved metabolic stability (e.g., C1 in ). Its electron-rich nature may enhance binding to hydrophobic pockets in targets like tubulin or kinases . The 5-amino-1H-1,2,4-triazol-3-yl group distinguishes the target compound from analogs like Compound 16 (), which feature bulkier substituents (e.g., aminoethyl groups). This amino group could serve as a hydrogen-bond donor, critical for interactions with residues in enzymatic active sites .
Thioether Linkage :
- The thioether bridge in the target compound and related analogs (e.g., ) may confer resistance to hydrolysis compared to oxygen ethers, improving pharmacokinetic stability .
Research Findings and Implications
- Anticancer Potential: Compounds with benzo[d][1,3]dioxol-5-yl and triazole motifs (e.g., C1 in ) show tubulin inhibition, suggesting the target compound could be optimized for similar activity .
Biological Activity
The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring linked to a benzo[d][1,3]dioxole moiety through a thioether bond. The presence of the amino group on the triazole enhances its reactivity and interaction with biological systems, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity . The specific compound under discussion has demonstrated efficacy against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound's structure may enhance its ability to penetrate bacterial cell walls and disrupt metabolic processes.
- Antifungal Activity : Triazoles are widely used in antifungal therapies. Similar compounds have been reported to inhibit fungal growth by affecting ergosterol synthesis, a critical component of fungal cell membranes.
Case Studies
A series of studies have explored the biological effects of related triazole compounds:
- In vitro Studies : A study demonstrated that a related triazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Fungal Inhibition : Another research highlighted the antifungal properties of triazole derivatives against Candida albicans, showing promising results in reducing fungal load in vitro .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that triazole-containing compounds may induce apoptosis in cancer cell lines, indicating potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors in metabolic pathways essential for microbial survival.
- Cell Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes due to its lipophilic nature.
Comparative Analysis
To better understand the efficacy of this compound, a comparison with other similar triazole derivatives is useful:
| Compound Name | Structure | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| 5-Amino-1H-1,2,4-triazole | Structure | High against bacteria | Core structure known for broad activity |
| 2-(1H-benzotriazol-1-yl)acetic acid | Structure | Moderate against fungi | Known for antifungal properties |
| 4-(3-methylphenyl)-1H-1,2,4-triazole | Structure | Low against bacteria | Less effective but structurally similar |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
